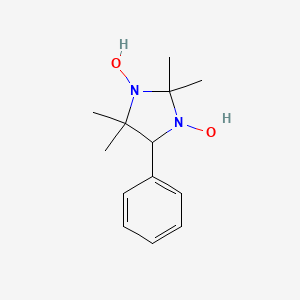![molecular formula C15H12N2O4 B14247767 Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate CAS No. 221192-44-5](/img/structure/B14247767.png)
Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and quinoxaline ring system with two ester groups at the 2 and 3 positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]quinoxalines, including dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate, can be achieved through various methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For example, the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by visible light in the presence of carboxylic acid derivatives can lead to the formation of pyrrolo[1,2-a]quinoxalines . Another method involves the use of N-(2-aminophenyl)pyrroles and aldehydes in an aqueous medium with an ionic liquid as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply to its production.
化学反应分析
Types of Reactions: Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolo[1,2-a]quinoxalines include oxidizing agents, reducing agents, and nucleophiles. For example, the use of boron trifluoride etherate as a catalyst in the presence of aldehydes and ketones can lead to the formation of substituted pyrrolo[1,2-a]quinoxalines .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
These compounds have shown promise as antiparasitic agents, including antimalarial and anti-Leishmania activities . They have also demonstrated antifungal activity and have been investigated as ligands for 5-HT3 receptors, inhibitors of human protein kinase CK2, AKT kinase, enzymes RAD51, FAAH, and MAGL, as well as protein tyrosine phosphatase 1B . Additionally, some derivatives have exhibited analgesic, antileukemic, and tuberculostatic activities . These diverse biological activities make dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate a valuable compound for medicinal chemistry research.
作用机制
The mechanism of action of dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrrolo[1,2-a]quinoxalines have been shown to inhibit protein kinases such as CK2 and AKT, which play crucial roles in cell signaling pathways . Additionally, these compounds can act as ligands for receptors such as 5-HT3, influencing neurotransmission and other physiological processes . The exact mechanism of action may vary depending on the specific derivative and its target.
相似化合物的比较
Similar Compounds: Compounds similar to dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate include other pyrroloquinoxalines and quinoxaline derivatives. Examples of similar compounds are pyrrolo[1,2-a]quinoxaline, quinoxaline, and benzo[a]pyrazine .
Uniqueness: this compound is unique due to its specific structural features, such as the presence of two ester groups at the 2 and 3 positions. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
221192-44-5 |
|---|---|
分子式 |
C15H12N2O4 |
分子量 |
284.27 g/mol |
IUPAC 名称 |
dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H12N2O4/c1-20-14(18)9-8-17-11-6-4-3-5-10(11)16-7-12(17)13(9)15(19)21-2/h3-8H,1-2H3 |
InChI 键 |
KLVHRKBPGPGRIH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN2C3=CC=CC=C3N=CC2=C1C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


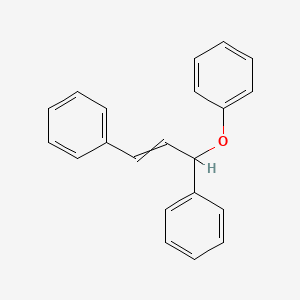
![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)
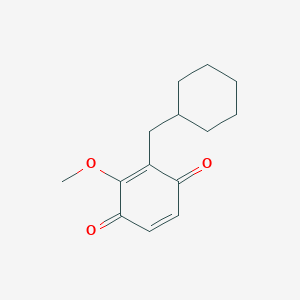
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)
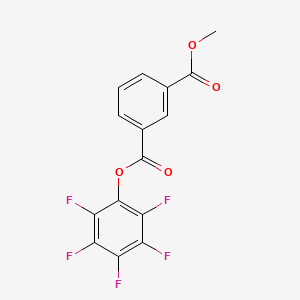
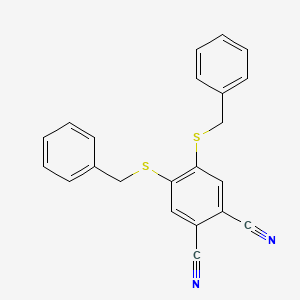
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)
![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)
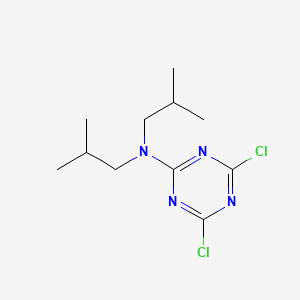



![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
